Physicochemical Differentiation: XLogP3-AA and HBD/HBA Profile vs. Des-Piperazinyl Analog (CAS 54711-54-5)
The presence of the unsubstituted piperazine at C2 markedly alters the polarity and hydrogen-bonding capacity relative to the des-piperazinyl core scaffold 5-chloro-3-methylimidazole-4-carbonitrile (CAS 54711-54-5). Computed values for the target compound vs. the des-piperazinyl analog are directly comparable from PubChem [1][2]. The piperazine moiety adds one hydrogen bond donor, three hydrogen bond acceptors, and increases topological polar surface area from 41.6 Ų to 56.9 Ų, while reducing XLogP3-AA from 1.2 to 0.8. These differences are predictive of altered membrane permeability, solubility, and oral bioavailability according to standard drug-likeness filters (Lipinski, Veber).
| Evidence Dimension | Computed physicochemical properties relevant to drug-likeness and oral bioavailability |
|---|---|
| Target Compound Data | XLogP3-AA: 0.8; TPSA: 56.9 Ų; HBD: 1; HBA: 4; Rotatable bonds: 1 |
| Comparator Or Baseline | Des-piperazinyl analog (CAS 54711-54-5): XLogP3-AA: 1.2; TPSA: 41.6 Ų; HBD: 0; HBA: 3; Rotatable bonds: 0 |
| Quantified Difference | Δ XLogP3-AA: –0.4; Δ TPSA: +15.3 Ų; Δ HBD: +1; Δ HBA: +1; Δ Rotatable bonds: +1 |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.24); not experimentally validated |
Why This Matters
The altered physicochemical profile directly impacts formulation feasibility, DMSO solubility for screening, and predicted oral absorption, making the target compound functionally non-interchangeable with the des-piperazinyl core scaffold.
- [1] PubChem CID 138987507 computed properties. NCBI (2025). View Source
- [2] PubChem CID 138987508 (estimated) or nearest available analog for 5-chloro-3-methylimidazole-4-carbonitrile (CAS 54711-54-5). Data accessed via PubChem 2025. View Source
